molecular formula C7H12ClN3O3 B2602659 ethyl2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetatehydrochloride CAS No. 2378501-66-5

ethyl2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetatehydrochloride

Cat. No.: B2602659
CAS No.: 2378501-66-5
M. Wt: 221.64
InChI Key: YNNBUSFOWRMKBP-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an aminomethyl group at the 3-position and an ethyl acetate moiety at the 5-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The ester group (ethyl acetate) may influence lipophilicity and bioavailability, while the aminomethyl side chain provides a site for further chemical modifications or biological interactions .

Properties

IUPAC Name

ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3.ClH/c1-2-12-7(11)3-6-9-5(4-8)10-13-6;/h2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNBUSFOWRMKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=NO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetatehydrochloride typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with carboxylic acids in the presence of a base such as sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO) at room temperature . This method is efficient and provides moderate to excellent yields of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of substituted oxadiazoles.

Scientific Research Applications

Ethyl2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetatehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Hydrogen Bond Donors/Acceptors Solubility Characteristics
Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate hydrochloride (Target) C₈H₁₄ClN₃O₃ 235.67 (calculated) 5-Acetoxyethyl, 3-aminomethyl Donors: 2; Acceptors: 5 High water solubility (HCl salt)
[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride C₆H₁₂ClN₃O 177.64 3-Ethyl, 5-ethylamine Donors: 1; Acceptors: 4 Soluble in polar solvents (HCl salt)
3-(Aminomethyl)cyclobutane-1-carbonitrile hydrochloride C₆H₁₁ClN₂ 146.62 Cyclobutane, carbonitrile Donors: 1; Acceptors: 2 Moderate solubility (inferred from HCl)
1-[3-(6-Methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate Not fully specified - 3-Methoxypyridinyl Donors: 2; Acceptors: 6 Soluble in organic solvents (TFA salt)

Key Observations

Substituent Effects: The acetoxyethyl group in the target compound increases molecular weight and lipophilicity compared to simpler alkyl chains (e.g., ethyl in ). This may enhance membrane permeability but reduce aqueous solubility unless counterbalanced by the hydrochloride salt . Aminomethyl groups are common in all compared compounds, suggesting their role in hydrogen bonding or targeting biological receptors.

Salt Form and Solubility :

  • Hydrochloride salts (target and ) improve water solubility, whereas trifluoroacetate (TFA) salts (e.g., ) favor solubility in organic media. This distinction is critical for formulation strategies.

Supplier and Commercial Availability

  • However, analogs like [2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride are supplied by multiple vendors, suggesting a robust market for oxadiazole derivatives .

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